N-cyclopropyl-4-methyl-3-phenyl-N-(pyridin-4-ylmethyl)pentanamide
Description
N-cyclopropyl-4-methyl-3-phenyl-N-(pyridin-4-ylmethyl)pentanamide is an organic compound characterized by a complex structure that includes a cyclopropyl group, a phenyl ring, and a pyridinylmethyl group
Properties
IUPAC Name |
N-cyclopropyl-4-methyl-3-phenyl-N-(pyridin-4-ylmethyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16(2)20(18-6-4-3-5-7-18)14-21(24)23(19-8-9-19)15-17-10-12-22-13-11-17/h3-7,10-13,16,19-20H,8-9,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPIMBSOKRDHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)N(CC1=CC=NC=C1)C2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-3-phenyl-N-(pyridin-4-ylmethyl)pentanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclopropyl Group: Starting with a suitable cyclopropyl precursor, such as cyclopropyl bromide, which can be synthesized from cyclopropane through bromination.
Introduction of the Phenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyridinylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative reacts with a suitable electrophile.
Final Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the amide group, converting it to an amine using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-cyclopropyl-4-methyl-3-phenyl-N-(pyridin-4-ylmethyl)pentanamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions of cyclopropyl and pyridinyl groups with biological macromolecules. It can also be used in the design of new bioactive molecules with potential therapeutic applications.
Medicine
The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development. It could be explored for its effects on various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which N-cyclopropyl-4-methyl-3-phenyl-N-(pyridin-4-ylmethyl)pentanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group could provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methyl-3-phenylpentanamide: Lacks the pyridinylmethyl group, which may reduce its potential interactions with certain biological targets.
N-cyclopropyl-4-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pentanamide: Similar structure but with the pyridinyl group in a different position, which could affect its chemical reactivity and biological activity.
Uniqueness
N-cyclopropyl-4-methyl-3-phenyl-N-(pyridin-4-ylmethyl)pentanamide is unique due to the specific positioning of its functional groups, which can influence its chemical properties and potential applications. The combination of a cyclopropyl group, a phenyl ring, and a pyridinylmethyl group in this specific arrangement is not commonly found in other compounds, making it a valuable molecule for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
